(6-Chloro-3-nitropyridin-2-yl)methanamine
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Overview
Description
(6-Chloro-3-nitropyridin-2-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanamine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce the nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is then chlorinated to introduce the chloro group at the 6th position.
Amination: Finally, the compound undergoes amination to introduce the methanamine group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-nitropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.
Oxidation: The amine group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.
Reduction: Products include (6-Chloro-3-aminopyridin-2-yl)methanamine.
Oxidation: Products include this compound derivatives with oxidized functional groups.
Scientific Research Applications
(6-Chloro-3-nitropyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It is used as a probe to study biological processes and pathways, particularly those involving enzyme inhibition and signal transduction.
Industrial Chemistry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-3-yl)methanamine
- (6-Methylpyridin-3-yl)methanamine
- (6-Bromopyridin-3-yl)methanamine
Uniqueness
(6-Chloro-3-nitropyridin-2-yl)methanamine is unique due to the presence of both a chloro and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
(6-chloro-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H,3,8H2 |
InChI Key |
LRJSSKCLCRESQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CN)Cl |
Origin of Product |
United States |
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